Cas no 87628-52-2 (3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride)
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 1H-Pyrazolo[4,3-c]pyridine, 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-,monohydrochloride
- CHEMBL553465
- 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
- DTXSID90669842
- EN300-12598447
- MFCD09763695
- 3-(4-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[4,3-C]PYRIDINE HYDROCHLORIDE
- BDBM50225558
- 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinehydrochloride
- 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
- AKOS015948227
- 87628-52-2
- SCHEMBL3441395
- 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride
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- Inchi: 1S/C12H12ClN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H
- InChI Key: DHNXYOPPZRYBMB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C2CNCCC=2NN=1.Cl
Computed Properties
- Exact Mass: 269.04900
- Monoisotopic Mass: 269.0486528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- PSA: 40.71000
- LogP: 3.50660
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C614135-10mg |
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride |
87628-52-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614135-50mg |
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride |
87628-52-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C614135-100mg |
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride |
87628-52-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A029185181-1g |
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 95% | 1g |
$502.44 | 2023-08-31 | |
| Chemenu | CM151895-1g |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM151895-1g |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-12598447-1.0g |
3-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EBC-55046-1mg |
3-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 1mg |
$160.0 | 2023-10-02 | ||
| Enamine | EBC-55046-2mg |
3-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 2mg |
$240.0 | 2023-10-02 | ||
| Enamine | EBC-55046-5mg |
3-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride |
87628-52-2 | 5mg |
$480.0 | 2023-10-02 |
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine Hydrochloride
Comprehensive Overview of 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride (CAS No. 87628-52-2)
3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride is a specialized chemical compound with significant relevance in pharmaceutical research and development. This compound, identified by its CAS number 87628-52-2, belongs to the pyrazolopyridine class, which is known for its diverse biological activities. Researchers and scientists are increasingly interested in this molecule due to its potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.
The structural uniqueness of 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride lies in its fused heterocyclic system, combining a pyrazole and pyridine ring. This configuration enhances its binding affinity to various biological targets, making it a valuable scaffold in medicinal chemistry. Recent studies have explored its role as a modulator of specific receptors, aligning with the growing demand for novel therapeutics in areas such as neurodegenerative diseases and metabolic syndrome.
In the context of current trends, the compound has garnered attention for its potential in precision medicine and personalized therapeutics. With the rise of AI-driven drug discovery, researchers are leveraging computational tools to predict the pharmacokinetic properties of 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride, optimizing its efficacy and safety profiles. This aligns with frequently searched topics like "AI in drug development" and "next-generation pharmaceuticals."
The synthesis of 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride involves multi-step organic reactions, including cyclization and chlorination processes. Its hydrochloride salt form improves solubility, a critical factor for bioavailability in drug formulations. This aspect is particularly relevant to queries such as "improving drug solubility" and "salt formation in pharmaceuticals," which are highly searched in academic and industrial circles.
From a regulatory perspective, 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride is not classified as a hazardous material, making it accessible for research purposes. However, proper handling protocols are essential to ensure safety in laboratory settings. This compound's stability under various conditions has also been a subject of investigation, addressing common concerns like "compound stability in drug formulation" and "storage conditions for research chemicals."
In conclusion, 3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride (CAS No. 87628-52-2) represents a promising candidate for future therapeutic applications. Its unique chemical structure, combined with advancements in drug discovery technologies, positions it at the forefront of modern pharmaceutical research. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial discussions.
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